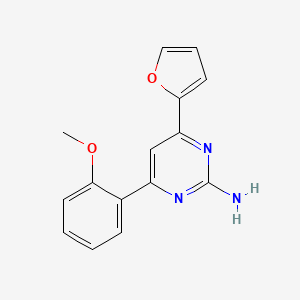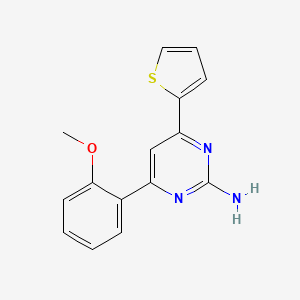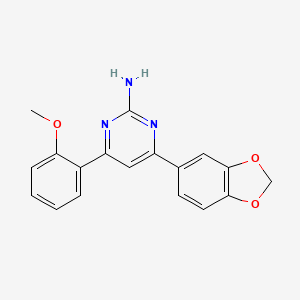
4-(3-Methylphenyl)-6-phenylpyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Methylphenyl)-6-phenylpyrimidin-2-amine, also known as 4-MPPPA, is an organic compound that has been studied for its potential applications in scientific research. It is a member of the pyrimidin-2-amine family, which consists of compounds with a nitrogen-containing heterocyclic ring structure. 4-MPPPA has been studied for its ability to act as an agonist, or activator, of certain receptors in the body, as well as for its potential to be used as a therapeutic agent. In
Wissenschaftliche Forschungsanwendungen
4-(3-Methylphenyl)-6-phenylpyrimidin-2-amine has been studied for its potential applications in scientific research. It has been used as an agonist for certain receptors, such as the serotonin 5-HT2A receptor and the dopamine D2 receptor. It has also been studied for its potential to be used as a therapeutic agent for the treatment of certain neurological disorders, such as depression and schizophrenia. Additionally, this compound has been studied for its potential to be used as a tool to study the structure and function of certain proteins, such as the serotonin transporter.
Wirkmechanismus
Target of Action
Similar compounds such as 3-methoxy-6- [4- (3-methylphenyl)-1-piperazinyl]pyridazine and [4- ( {5- (AMINOCARBONYL)-4- [ (3-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]ACETIC ACID have been found to interact with Genome polyprotein , Mitogen-activated protein kinase 1, Insulin receptor, and Insulin receptor substrate 1 . These targets play crucial roles in various cellular processes, including signal transduction, insulin signaling, and protein synthesis.
Biochemical Pathways
Compounds with similar structures have been found to influence various pathways, such as the arsenic redox reactions, resistance, methylation/demethylation, and accumulation , and the 2- C -methyl- d -erythritol 4-phosphate (MEP) pathway . The downstream effects of these pathway modulations would depend on the specific cellular context and the nature of the interaction between the compound and its targets.
Pharmacokinetics
Similar compounds such as 3-methylmethcathinone and 3,4-dmmc have been studied for their pharmacokinetic properties . These studies provide insights into the potential ADME properties of 4-(3-Methylphenyl)-6-phenylpyrimidin-2-amine, but direct studies on this specific compound are needed for accurate information.
Result of Action
Similar compounds have shown antimicrobial activity and have been used as disinfectants and antiseptics
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-(3-Methylphenyl)-6-phenylpyrimidin-2-amine in lab experiments has several advantages. It is relatively easy to synthesize, and can be used in a variety of experiments to study the structure and function of certain proteins. Additionally, it is relatively inexpensive to purchase, and is available from a variety of suppliers. However, there are also some limitations to using this compound in lab experiments. It has a relatively short half-life, and can degrade quickly in certain conditions. Additionally, it can interact with other compounds, which can affect the results of the experiment.
Zukünftige Richtungen
There are a variety of potential future directions for the study of 4-(3-Methylphenyl)-6-phenylpyrimidin-2-amine. It could be further studied for its potential to be used as a therapeutic agent for the treatment of certain neurological disorders. Additionally, it could be studied for its potential to be used as a tool to study the structure and function of certain proteins. It could also be studied for its potential to be used as an agonist of certain receptors, such as the serotonin 5-HT2A receptor and the dopamine D2 receptor. Finally, it could be studied for its potential to be used as a tool to develop new drugs and therapies.
Synthesemethoden
The synthesis of 4-(3-Methylphenyl)-6-phenylpyrimidin-2-amine is achieved through a multi-step reaction pathway involving several reagents. The first step is the reaction of 3-methylphenylboronic acid and phenylpyrimidine in the presence of a palladium catalyst. This reaction produces the intermediate product, 4-(3-methylphenyl)-6-phenylpyrimidin-2-ol. This intermediate product is then reacted with hydrazine hydrate to form this compound. The synthesis of this compound has been extensively studied, and several variations of the reaction pathway have been developed for different applications.
Eigenschaften
IUPAC Name |
4-(3-methylphenyl)-6-phenylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3/c1-12-6-5-9-14(10-12)16-11-15(19-17(18)20-16)13-7-3-2-4-8-13/h2-11H,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJGSYHPGDSFJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[4-(Benzyloxy)phenyl]-6-(2-methoxyphenyl)pyrimidin-2-amine](/img/structure/B6347855.png)









![Methyl 4-chlorophenyl-[3-(trifluoromethyl)phenoxy]acetate, 98%](/img/structure/B6347950.png)